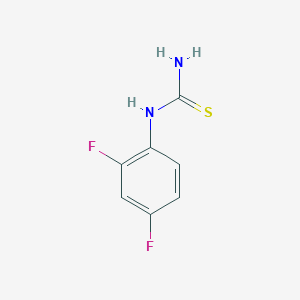

(2,4-Difluorophenyl)thiourea

Overview

Description

(2,4-Difluorophenyl)thiourea is a chemical compound with the molecular formula C7H6F2N2S . It has an average mass of 188.198 Da and a monoisotopic mass of 188.021973 Da .

Molecular Structure Analysis

The molecular structure of (2,4-Difluorophenyl)thiourea consists of a thiourea group (NH2CSNH2) attached to a 2,4-difluorophenyl group . The compound has two freely rotating bonds, two hydrogen bond acceptors, and three hydrogen bond donors .

Chemical Reactions Analysis

Specific chemical reactions involving (2,4-Difluorophenyl)thiourea are not provided in the searched resources. Thioureas, in general, are known to participate in various chemical reactions, including acting as ligands in coordination chemistry and as building blocks in organic synthesis .

Physical And Chemical Properties Analysis

(2,4-Difluorophenyl)thiourea has a density of 1.5±0.1 g/cm3, a boiling point of 247.1±50.0 °C at 760 mmHg, and a flash point of 103.3±30.1 °C . It has a molar refractivity of 46.7±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 126.0±3.0 cm3 .

Scientific Research Applications

C7H6F2N2SC_7H_6F_2N_2SC7H6F2N2S

and a molecular weight of 188.20 .Organic Synthesis

Thiourea and its derivatives, including (2,4-Difluorophenyl)thiourea, have become a significant focal point within the field of organic synthesis . They are used as intermediates in various reactions, contributing to the versatility of these compounds .

Fluorination Reagents

(2,4-Difluorophenyl)thiourea is used in the synthesis of fluorinated building blocks . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties.

Antibacterial Applications

Thiourea derivatives have been found to exhibit antibacterial properties . While specific studies on (2,4-Difluorophenyl)thiourea are not mentioned, it’s plausible that this compound could also have potential antibacterial applications.

Antioxidant Applications

Thiourea derivatives are known for their antioxidant properties . They can neutralize free radicals, which are harmful to biological organisms.

Anticancer Applications

Thiourea derivatives have been studied for their anticancer properties . They could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Applications

Thiourea derivatives, including (2,4-Difluorophenyl)thiourea, could potentially have anti-inflammatory properties . This makes them interesting for research in the treatment of inflammatory diseases.

Anti-Alzheimer Applications

Research has shown that thiourea derivatives have potential anti-Alzheimer properties . It’s possible that (2,4-Difluorophenyl)thiourea could also be used in this area of research.

Antimalarial Applications

Thiourea derivatives have been found to exhibit antimalarial properties . (2,4-Difluorophenyl)thiourea could potentially be used in the development of new antimalarial drugs.

Safety and Hazards

(2,4-Difluorophenyl)thiourea is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid the formation of dust and aerosols, and to use only in a well-ventilated area or outdoors . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name |

(2,4-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZSKQFBAGZNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370162 | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2,4-Difluorophenyl)thiourea | |

CAS RN |

175277-76-6 | |

| Record name | N-(2,4-Difluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the spatial arrangement of the thiourea group relative to the benzene ring in (2,4-Difluorophenyl)thiourea?

A1: The thiourea moiety in (2,4-Difluorophenyl)thiourea is not coplanar with the benzene ring. Instead, it is slightly twisted, forming a dihedral angle of approximately 78-82° with the benzene ring. This information is derived from the crystallographic analysis of the compound. []

Q2: The abstract mentions disorder in the crystal structure of (2,4-Difluorophenyl)thiourea. What is the nature of this disorder?

A2: The disorder observed in the crystal structure of (2,4-Difluorophenyl)thiourea is related to the position of one fluorine atom on the phenyl ring. This fluorine atom can occupy two different positions in the crystal lattice, with specific probabilities (occupancies) determined through crystallographic refinement. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)